molecular formula C9H13N3O3 B14241004 1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate CAS No. 403697-23-4

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate

Cat. No.: B14241004
CAS No.: 403697-23-4
M. Wt: 211.22 g/mol
InChI Key: GUUGJEUYQZLAKE-UHFFFAOYSA-O
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Description

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate is an organic compound belonging to the benzimidazole family. It is characterized by its unique molecular structure, which includes a benzimidazole core with two methyl groups and a nitrate counterion. This compound is known for its applications in various fields, including organic electronics and antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate can be synthesized through several organic synthesis routes. One common method involves the reaction of benzimidazole with methylating agents such as methyl iodide. The reaction typically occurs under anhydrous conditions and requires a base such as potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes may include nucleophilic addition, coupling reactions, and purification steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups attached to the benzimidazole core .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate involves its interaction with molecular targets and pathways. In antimicrobial applications, it inhibits bacterial virulence factors, making bacteria more susceptible to immune responses. The compound down-regulates virulence regulator genes such as agrA and codY, reducing the bacteria’s ability to establish infections . In organic electronics, it acts as a strong electron donor, enhancing the conductivity of doped materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium nitrate stands out due to its dual functionality in both antimicrobial research and organic electronics. Its ability to inhibit bacterial virulence factors without promoting resistance and its strong electron-donating properties make it a versatile compound with significant potential in various fields .

Properties

CAS No.

403697-23-4

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium;nitrate

InChI

InChI=1S/C9H12N2.NO3/c1-10-7-11(2)9-6-4-3-5-8(9)10;2-1(3)4/h3-6H,7H2,1-2H3;/q;-1/p+1

InChI Key

GUUGJEUYQZLAKE-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CN(C2=CC=CC=C21)C.[N+](=O)([O-])[O-]

Origin of Product

United States

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